molecular formula C22H19Cl3N6 B12522326 9H-Purin-6-amine, 9-(4-chlorophenyl)-8-(2,4-dichlorophenyl)-N-1-piperidinyl-

9H-Purin-6-amine, 9-(4-chlorophenyl)-8-(2,4-dichlorophenyl)-N-1-piperidinyl-

Cat. No.: B12522326
M. Wt: 473.8 g/mol
InChI Key: JHPCUAOEZFKOGG-UHFFFAOYSA-N
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Description

9H-Purin-6-amine, 9-(4-chlorophenyl)-8-(2,4-dichlorophenyl)-N-1-piperidinyl- is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with chlorophenyl and dichlorophenyl groups, as well as a piperidinyl moiety. These structural features contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purin-6-amine, 9-(4-chlorophenyl)-8-(2,4-dichlorophenyl)-N-1-piperidinyl- typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the chlorophenyl and dichlorophenyl groups through electrophilic aromatic substitution reactions. The final step involves the attachment of the piperidinyl group via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The process is often scaled up from laboratory methods to accommodate larger production volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the chlorophenyl and dichlorophenyl groups, potentially leading to the removal of chlorine atoms.

    Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid and nitric acid.

Major Products

The major products formed from these reactions include various substituted purine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

9H-Purin-6-amine, 9-(4-chlorophenyl)-8-(2,4-dichlorophenyl)-N-1-piperidinyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-cancer or anti-inflammatory agent.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine, 9-(4-chlorophenyl)-8-(2,4-dichlorophenyl)-N-1-piperidinyl- involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    9H-Purin-6-amine, 9-(4-chlorophenyl)-N-1-piperidinyl-: Lacks the dichlorophenyl group, which may result in different chemical and biological properties.

    9H-Purin-6-amine, 8-(2,4-dichlorophenyl)-N-1-piperidinyl-: Lacks the 4-chlorophenyl group, potentially affecting its reactivity and interactions.

    9H-Purin-6-amine, 9-(4-chlorophenyl)-8-(2,4-dichlorophenyl)-: Lacks the piperidinyl group, which may influence its solubility and biological activity.

Uniqueness

The presence of both chlorophenyl and dichlorophenyl groups, along with the piperidinyl moiety, makes 9H-Purin-6-amine, 9-(4-chlorophenyl)-8-(2,4-dichlorophenyl)-N-1-piperidinyl- unique. These structural features contribute to its distinct chemical reactivity and potential biological applications, setting it apart from similar compounds.

Properties

Molecular Formula

C22H19Cl3N6

Molecular Weight

473.8 g/mol

IUPAC Name

9-(4-chlorophenyl)-8-(2,4-dichlorophenyl)-N-piperidin-1-ylpurin-6-amine

InChI

InChI=1S/C22H19Cl3N6/c23-14-4-7-16(8-5-14)31-21(17-9-6-15(24)12-18(17)25)28-19-20(26-13-27-22(19)31)29-30-10-2-1-3-11-30/h4-9,12-13H,1-3,10-11H2,(H,26,27,29)

InChI Key

JHPCUAOEZFKOGG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)NC2=C3C(=NC=N2)N(C(=N3)C4=C(C=C(C=C4)Cl)Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

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